
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide: is a complex organic compound featuring a tetrazole ring, a morpholino group, and a cinnamamide moiety. This multifunctional molecule has diverse applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of this compound typically begins with the preparation of intermediate compounds. The first step involves the formation of a tetrazole ring from a suitable nitrile precursor using azide sources under acidic conditions. Next, the tetrazole intermediate is linked to a phenylcinnamamide backbone through standard amide coupling reactions. The morpholino group is introduced via nucleophilic substitution or through the use of morpholine derivatives.
Industrial production methods: : In an industrial setting, the synthesis is optimized for high yield and purity. This includes the use of robust catalysts, efficient reaction monitoring, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of reactions it undergoes: : This compound is involved in various chemical reactions such as oxidation, reduction, and substitution. For instance, it undergoes oxidation to form more reactive intermediates that can be further functionalized.
Common reagents and conditions used in these reactions: : Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically conducted under controlled temperatures and inert atmospheres to avoid unwanted side reactions.
Major products formed from these reactions: : Depending on the reaction conditions, the major products can include oxidized or reduced forms of the parent compound, or various substituted derivatives useful in further synthetic applications.
Scientific Research Applications
Chemistry: : In organic synthesis, this compound serves as a versatile building block for the creation of more complex molecular architectures.
Biology: : Its bioactivity is a subject of significant interest
Medicine: : Preliminary research suggests applications in treating specific diseases due to its potential as an enzyme inhibitor or receptor modulator.
Industry: : This compound also finds applications in material science for the development of advanced materials with unique properties.
Mechanism of Action
Molecular targets and pathways involved: : This compound exerts its effects by interacting with molecular targets such as enzymes or receptors. It can inhibit enzymatic activity by binding to the active site, thus blocking the substrate from accessing it. In signaling pathways, it might modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with other similar compounds: : Compared to other tetrazole-based compounds, N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide exhibits enhanced stability and bioactivity due to the presence of the cinnamamide moiety and the morpholino group.
List of similar compounds
4-(1H-Tetrazol-5-yl)benzoic acid
2-(2-Morpholinoethyl)-5-phenyl-1,3,4-oxadiazole
Phenylcinnamamide derivatives
Hope this helps. Any particular aspect you'd like to dive deeper into?
Properties
IUPAC Name |
(E)-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4/c29-20(11-6-17-4-2-1-3-5-17)23-18-7-9-19(10-8-18)28-22(31)27(24-25-28)16-21(30)26-12-14-32-15-13-26/h1-11H,12-16H2,(H,23,29)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUSAKDVFFEYOS-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-diphenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2512548.png)

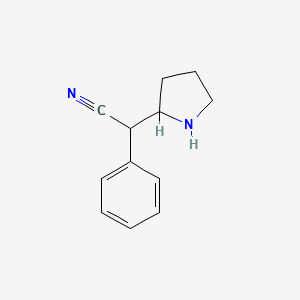
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2512551.png)
![1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B2512558.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2512562.png)
![5-((4-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2512563.png)
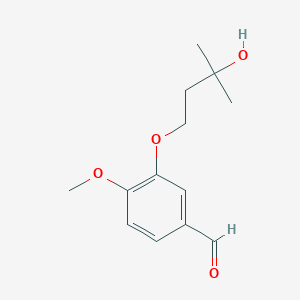
![3-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2512566.png)
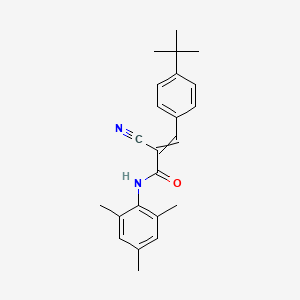
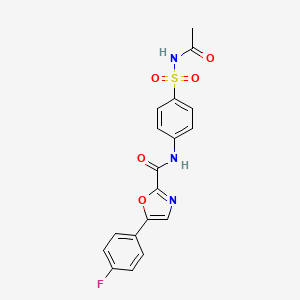
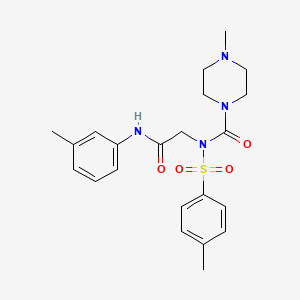
![10-(4-bromobenzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2512571.png)
